molecular formula C21H18N2O5S B280809 Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate

Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B280809
M. Wt: 410.4 g/mol
InChI Key: CYGNJOOPGOIFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development. In

Scientific Research Applications

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of the RAC1 protein. Inflammation and autoimmune disorders have also been targeted by ESI-09, as it has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.

Mechanism of Action

ESI-09 works by inhibiting the activity of specific proteins in the body. In cancer research, ESI-09 targets the RAC1 protein, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of RAC1, ESI-09 can slow down the growth and proliferation of cancer cells. In inflammation and autoimmune disorders, ESI-09 targets the NF-κB pathway, which is involved in the regulation of inflammation. By inhibiting the activity of this pathway, ESI-09 can reduce inflammation and improve symptoms in patients with autoimmune disorders.
Biochemical and Physiological Effects
ESI-09 has been found to have a wide range of biochemical and physiological effects. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In inflammation and autoimmune disorders, ESI-09 has been found to reduce inflammation, improve symptoms, and prevent tissue damage. ESI-09 has also been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, ESI-09 also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on ESI-09. One area of research is the development of more potent and selective inhibitors of RAC1 and NF-κB pathways. Another area of research is the exploration of the potential therapeutic applications of ESI-09 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of more stable and water-soluble formulations of ESI-09 could improve its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, ESI-09 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for research on ESI-09, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of ESI-09 involves several steps, starting with the preparation of 2-methyl-5-nitrobenzoic acid. The nitro group is then reduced to an amine using a palladium catalyst. The resulting amine is then coupled with 8-quinolinesulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with ethyl 3-bromobenzoate to form the desired product, ESI-09.

properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H18N2O5S/c1-3-27-21(24)19-13(2)28-17-10-9-15(12-16(17)19)23-29(25,26)18-8-4-6-14-7-5-11-22-20(14)18/h4-12,23H,3H2,1-2H3

InChI Key

CYGNJOOPGOIFNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.